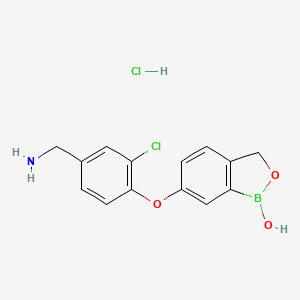

3(2H)-Benzoxazolecarboxamide, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-

Übersicht

Beschreibung

The compound is a benzoxazole derivative . Benzoxazole derivatives are known to have various biological activities and are used in medicinal chemistry .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as fluorinated pyrazoles have been synthesized via a two-step reaction . The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

In the case of similar fluorinated pyrazoles, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Wissenschaftliche Forschungsanwendungen

Fluorescent Probe Sensing Applications : A study highlights the use of benzoxazole derivatives as fluorescent probes for sensing metal cations like magnesium and zinc, as well as changes in pH. These fluorophores demonstrate high sensitivity and selectivity in these applications, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Crystal Structure Analysis for Antimicrobial Applications : Another research explores the synthesis and crystal structure analysis of benzoxazole derivatives. Preliminary results indicate that some of these compounds exhibit significant antimicrobial activity (Wang et al., 2012).

Cancer Cell Proliferation Inhibition : A compound synthesized from a benzoxazole derivative demonstrated effective inhibition of cancer cell line proliferation. This suggests potential applications in cancer research (Jiu-Fu Lu et al., 2017).

Herbicidal Activity : Benzoxazole derivatives have been investigated for their protox inhibiting herbicidal activity. This research provides insights into the synthesis process and optimization for commercial viability (Y. Hai, 2007).

Antimicrobial Agent Synthesis : The synthesis of benzoxazole derivatives and their evaluation as antimicrobial agents against various bacteria and fungi have been explored. Noteworthy derivatives demonstrate remarkable in vitro antimicrobial potency (Desai et al., 2013).

Acid Ceramidase Inhibition for Sphingolipid-Mediated Disorders : A study on acid ceramidase (AC) inhibitors involved the synthesis of oxazolone carboxamides, including benzoxazole derivatives, showing potential therapeutic effects for sphingolipid-mediated disorders (Caputo et al., 2020).

Antimicrobial Activity of Benzoxazole Derivatives : Synthesis and evaluation of benzoxazole derivatives as antimicrobial agents revealed their inhibitory effects on a range of microbes (Abdel-Wahab et al., 2014).

Synthesis and Cytochrome P450 Induction : Research on fluorinated benzothiazoles, a related class of compounds, has shown potent cytotoxicity in certain human breast cell lines. These compounds are instrumental in the induction of cytochrome P450 CYP1A1, crucial for their antitumor specificity (Hutchinson et al., 2001).

Crystal Structure and Non-Linear Optical Properties : The synthesis, crystal structure, and computational studies of benzoxazole derivatives, including an exploration of their non-linear optical properties and molecular docking, have been conducted, indicating potential applications in materials science and drug discovery (Jayarajan et al., 2019).

Potential Anti-HIV-1 and CDK2 Inhibitors : Fluorine substituted triazinones, another related class, have been synthesized as potential anti-HIV-1 and CDK2 inhibitors. Some compounds in this series exhibited dual anti-HIV and anticancer activities (Makki et al., 2014).

Wirkmechanismus

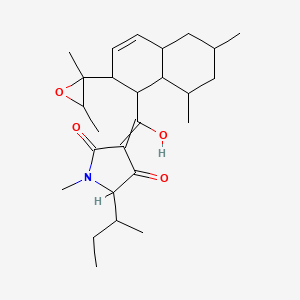

ARN14974, also known as “3(2H)-Benzoxazolecarboxamide, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-”, “6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide”, or “AcidCeramidaseInhibitor17a”, is a potent and systemically active inhibitor of intracellular acid ceramidase .

Target of Action

The primary target of ARN14974 is intracellular acid ceramidase . Acid ceramidase is an enzyme that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid, playing a crucial role in sphingolipid metabolism .

Mode of Action

ARN14974 inhibits the activity of acid ceramidase, leading to an increase in the levels of ceramide and a corresponding decrease in the levels of sphingosine .

Biochemical Pathways

By inhibiting acid ceramidase, ARN14974 affects the sphingolipid metabolic pathway. The inhibition leads to an increase in ceramide levels and a decrease in sphingosine levels . Ceramide is known to regulate several cellular processes, including differentiation, proliferation, and apoptosis .

Pharmacokinetics

ARN14974 quickly enters the bloodstream after administration, reaching a maximal plasma concentration . It has been observed to have a half-life time of 458 minutes in circulation when administered intraperitoneally at a dose of 10 mg/kg . When administered intravenously at a dose of 1 mg/kg, it shows a half-life time of 72 minutes .

Result of Action

ARN14974 causes a substantial reduction in acid ceramidase activity in multiple organs, including brain, liver, heart, lungs, and kidney . This leads to an increase in ceramide levels, which can affect various cellular processes .

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYVAZSLMQCVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions that the inhibitory effect of adiponectin on visfatin-induced NLRP3 inflammasome activation was abolished by AC inhibitors, including ARN14974. What does this suggest about the role of ARN14974 in this context?

A1: The study demonstrates that adiponectin, an anti-inflammatory adipokine, can suppress the activation of the NLRP3 inflammasome induced by visfatin []. This suppression is hindered by the introduction of AC inhibitors like ARN14974. This suggests that ARN14974, by inhibiting AC, blocks a key pathway through which adiponectin exerts its anti-inflammatory effects. Therefore, ARN14974 likely plays a role in maintaining or even enhancing NLRP3 inflammasome activation in the presence of visfatin, counteracting the protective effects of adiponectin. This highlights AC as a potential therapeutic target for ORG and suggests that ARN14974 could be a valuable tool for further dissecting the intricate mechanisms underlying AC's involvement in this inflammatory pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)